Structural Characterization as a Bithiazole/Imidazo-Pyrazine Derivative
BF738735 (CAS# 1436383-95-7) is a synthetic small-molecule inhibitor with the chemical name 2-fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol. Its molecular formula is C₂₁H₁₉FN₄O₃S, and it has a molecular weight of 426.46 g/mol [1] [5] [7]. The compound features three critical moieties:
- An imidazo[1,2-a]pyrazine core that facilitates binding to kinase domains.
- A methylsulfonylbenzyl group linked to the core via an amino bridge, enhancing solubility and target affinity.
- A 2-fluoro-4-hydroxyphenyl substituent contributing to steric specificity and membrane permeability [5] [7].
- Structural Analogs and Uniqueness: While imidazo[1,2-a]pyrazine scaffolds are explored in antiviral research (e.g., nucleoside analogs), BF738735’s bithiazole-like arrangement (from its fused heterocycles) enables unique π-π stacking with PI4KIIIβ’s hydrophobic pockets [6] [9].
Table 1: Key Chemical Identifiers of BF738735
Property | Value |
---|
CAS Number | 1436383-95-7 |
IUPAC Name | 2-fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol |
Molecular Formula | C₂₁H₁₉FN₄O₃S |
Exact Mass | 426.1162 g/mol |
SMILES | OC1=CC=C(C=C1F)C2=C(C)N=C3C(NCC4=CC=CC(S(=O)(C)=O)=C4)=NC=CN32 |
Solubility | >50 mg/mL in DMSO |
PI4KIIIβ Inhibition: Mechanism of Action in Host-Targeted Antiviral Therapy
BF738735 selectively inhibits phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host kinase critical for viral replication organelle (RO) formation. Its mechanism involves:
- High-affinity binding to PI4KIIIβ’s ATP-binding site (IC₅₀ = 5.7 nM), disrupting phosphatidylinositol 4-phosphate (PI4P) synthesis [1] [7].
- >300-fold selectivity over PI4KIIIα (IC₅₀ = 1.7 μM) and minimal activity against 150+ other lipid kinases (<10% inhibition at 10 μM) [1] [5].
- Downstream Antiviral Effects:
- Depletion of PI4P lipids in ROs, preventing recruitment of oxysterol-binding protein (OSBP) [5] [7].
- Disruption of cholesterol shuttling to viral ROs, impairing replication complex assembly [5] [7].
- Broad-spectrum inhibition of enteroviruses (e.g., poliovirus, coxsackievirus, EV-A71) with EC₅₀ values of 4–71 nM in cell-based assays [1] [9].
Table 2: Antiviral Activity Spectrum of BF738735
Virus | Host Cell | EC₅₀ (nM) | Reference |
---|
Poliovirus 3 | Vero cells | 5 | [1] |
Coxsackievirus B3 | Vero cells | 15 | [1] |
Human rhinovirus 14 | HeLa cells | 31 | [1] |
Enterovirus 71 | RD cells | 11 | [1] |
Evolutionary Context: Emergence of Broad-Spectrum Antiviral Agents (BSAAs)
BF738735 exemplifies the shift toward host-directed antivirals (HDAs) to combat viral resistance challenges:
- Limitations of Direct-Acting Antivirals (DAAs): Capsid binders (e.g., pleconaril) and protease inhibitors (e.g., rupintrivir) show narrow-spectrum activity and rapid resistance emergence (e.g., rhinovirus C’s inaccessible hydrophobic pocket) [3] [9].
- Advantages of HDAs:
- High barrier to resistance: Host kinases like PI4KIIIβ are evolutionarily conserved, reducing viral adaptability [3] [10].
- Broad applicability: PI4KIIIβ is hijacked by diverse Enterovirus and Rhinovirus species, enabling pan-enterovirus suppression [1] [9].
- Role in Pandemic Preparedness: BF738735’s efficacy against multiple Picornaviridae pathogens aligns with WHO priorities for BSAAs against re-emerging viruses (e.g., EV-D68) [3] [6] [10].
- Comparative Analysis: Unlike nucleoside analogs (e.g., remdesivir) that target viral polymerases, BF738735’s host-targeting strategy minimizes off-target effects on RNA/DNA synthesis [6] [10].
Table 3: Key Synonyms and Database Identifiers for BF738735
Identifier Type | Value |
---|
Chemical Synonyms | PI4KIIIβ-IN-1; BF-738735 |
PubChem CID | Not available (search results incomplete) |
MedChemExpress ID | HY-19707 |
Related CAS # | None listed |
Note: Structural analogs include PI4K inhibitors like PIK93 and GW5074, though with lower selectivity [9].